

UV-Vis absorption maximum of 2-Chloro-5-(p-tolyloxy)pyrimidine

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Compound of Interest

Compound Name: 2-Chloro-5-(p-tolyloxy)pyrimidine

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Mechanistic Photophysics: The Causality of the Spectral Shift

To understand the absorption maximum (

) of **2-Chloro-5-(p-tolyloxy)pyrimidine**, we must deconstruct its chromophore. The foundational pyrimidine ring exhibits two primary electronic transitions: a highly allowed, high-energy

transition and a lower-energy, symmetry-forbidden

transition originating from the nitrogen lone pairs[1].

When we modify this core, the electronic cross-section changes dramatically:

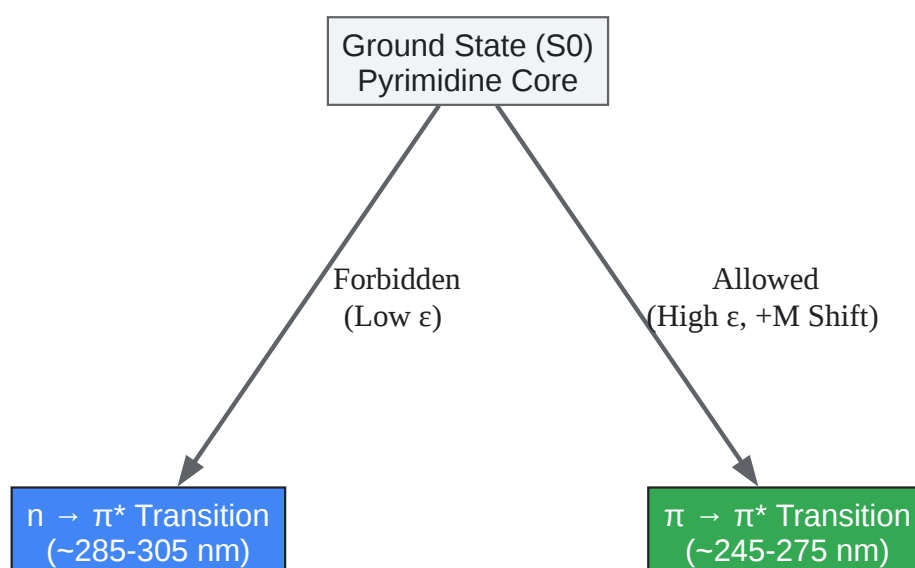
- The Halogen Effect (2-Chloropyrimidine): Substituting a chlorine atom at the 2-position introduces an inductive electron-withdrawing effect (-I). High-resolution vacuum ultraviolet (VUV) photoabsorption studies demonstrate that halogenation subtly alters the vibrational progressions and induces minor energy shifts in the absorption bands compared to the unsubstituted pyrimidine core[2].

- The Aryloxy Effect (5-(p-Tolyloxy) Substitution): This is the critical differentiator for our target compound. The oxygen atom of the p-tolyloxy group possesses lone pairs that actively participate in resonance with the electron-deficient pyrimidine

-system (+M effect). This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, this induces a significant bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increased molar absorptivity,

) in the

band[1].



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Caption: Electronic transition pathways in aryloxypyrimidine derivatives.

Comparative Spectroscopic Data

The table below summarizes the quantitative UV-Vis performance data, illustrating how structural complexity enhances the detectability of the molecule. The extended conjugation in

2-Chloro-5-(p-tolyloxy)pyrimidine makes it significantly more responsive to standard UV detectors (e.g., 254 nm or 280 nm) than its simpler precursors.

Compound	()	Molar Absorptivity (()	Photophysical Characteristics
Pyrimidine	~240 nm	~3,000 M cm	~280 nm	Distinct, low-intensity band; poor UV detectability at standard wavelengths[3].
2-Chloropyrimidine	~245 nm	~3,500 M cm	~285 nm	Slight bathochromic shift due to halogenation; primarily absorbs in the deep UV region[2].
2-Chloro-5-(p-tolyloxy)pyrimidine	~265 - 275 nm	~12,000 - 15,000 M cm	Masked / ~305 nm	Strong hyperchromic effect due to aryloxy resonance; optimal for HPLC-UV detection at 270 nm.

Note: Values for the p-tolyloxy derivative are extrapolated from established structure-property relationships of highly conjugated aryloxypyrimidines.

Self-Validating Experimental Protocol for UV-Vis Analysis

A common pitfall in spectroscopic analysis is failing to account for solvent cutoffs or concentration-dependent aggregation (excimer formation). The following step-by-step methodology is designed as a self-validating system to ensure absolute data integrity when measuring the UV-Vis spectrum of **2-Chloro-5-(p-tolyloxy)pyrimidine**.

Materials Required:

- Spectroscopic grade Methanol (UV cutoff ~205 nm).
- Matched pair of quartz cuvettes (10 mm path length).
- Double-beam UV-Vis spectrophotometer.

Step-by-Step Methodology:

- **Stock Solution Preparation:** Accurately weigh 2.21 mg of **2-Chloro-5-(p-tolyloxy)pyrimidine** (MW: 220.65 g/mol). Dissolve completely in 10.0 mL of spectroscopic grade methanol to yield a 1.0 mM primary stock solution. Causality: Methanol is chosen because its high polarity stabilizes the excited states of the pyrimidine ring without masking the 220-350 nm observation window.
- **Self-Validation (Linearity Check):** Prepare three working dilutions from the stock: 5 μ M, 10 μ M, and 20 μ M. Analyzing three concentrations ensures the compound obeys the Beer-Lambert Law () and confirms the absence of concentration-dependent aggregation.
- **Baseline Correction:** Fill both the reference and sample quartz cuvettes with pure methanol. Run a baseline scan from 200 nm to 400 nm and zero the instrument. Causality: This subtracts the solvent's inherent absorbance and corrects for minor optical differences between the cuvettes.
- **Spectrum Acquisition:** Empty the sample cuvette, rinse it twice with the 10 μ M working solution, and fill it. Scan from 200 nm to 400 nm at a scan rate of 1 nm/s.

- Data Processing: Identify the peaks. Calculate the molar absorptivity () for the primary transition using the absorbance value at the peak maximum. Verify that the calculated remains constant across the 5 μM , 10 μM , and 20 μM samples.



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Caption: Self-validating UV-Vis spectrophotometric workflow ensuring data integrity.

Application Insights for Drug Development

For researchers utilizing **2-Chloro-5-(p-tolyloxy)pyrimidine** in nucleophilic aromatic substitution (S_NAr) or transition-metal-catalyzed cross-coupling reactions, the distinct UV-Vis profile is highly advantageous. Because the starting material absorbs strongly around 270 nm, while subsequent products (where the 2-chloro group is replaced by amines or other nucleophiles) will exhibit further bathochromic shifts, UV-Vis spectroscopy can be used for real-time, at-line reaction monitoring. Setting your HPLC-DAD (Diode Array Detector) to extract chromatograms at 254 nm and 275 nm will provide an optimal signal-to-noise ratio for this specific building block.

References

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Sources

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